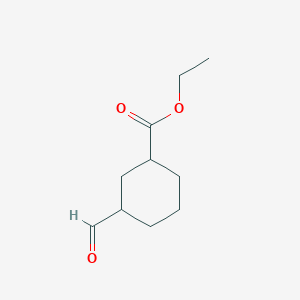

Ethyl 3-formylcyclohexane-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-formylcyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-2-13-10(12)9-5-3-4-8(6-9)7-11/h7-9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDXVHCVIZRQSRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC(C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390688 | |

| Record name | Ethyl 3-formylcyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40582-99-8 | |

| Record name | Ethyl 3-formylcyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 3 Formylcyclohexane 1 Carboxylate

Classical Synthetic Approaches

Classical syntheses typically involve the formation of the core cyclohexane (B81311) ring, followed by the introduction and modification of the required functional groups. Alternatively, the functional groups can be installed on acyclic precursors prior to cyclization.

A direct and common method for forming the ethyl ester moiety is through the esterification of the corresponding carboxylic acid, 3-formylcyclohexanecarboxylic acid. Several established protocols can be employed for this transformation.

The Fischer-Speier esterification is a traditional method involving the reaction of the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol is typically used, or water is removed as it is formed. masterorganicchemistry.com

Another widely used method, particularly under milder conditions, is the Steglich esterification . This reaction utilizes a coupling agent, most commonly dicyclohexylcarbodiimide (B1669883) (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgorgsyn.org This approach is highly efficient and can be performed at room temperature, avoiding the harsh acidic conditions of the Fischer esterification. orgsyn.org The reaction proceeds by activating the carboxylic acid with DCC, which is then susceptible to nucleophilic attack by the alcohol.

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Fischer-Speier Esterification | 3-Formylcyclohexanecarboxylic acid, Ethanol (excess), H₂SO₄ (cat.) | Reflux | Inexpensive reagents, simple procedure. | Requires harsh acidic conditions, reversible reaction, may not be suitable for sensitive substrates. |

| Steglich Esterification | 3-Formylcyclohexanecarboxylic acid, Ethanol, DCC, DMAP (cat.) | Room Temperature | Mild conditions, high yields, suitable for acid-sensitive substrates. | DCC is a known allergen, formation of dicyclohexylurea byproduct which must be filtered. |

The introduction of the formyl group can be achieved either by the reduction of a more oxidized functional group or the oxidation of a less oxidized one. A common strategy involves the partial reduction of one ester group in a symmetrically substituted precursor like diethyl cyclohexane-1,3-dicarboxylate. Reagents such as Diisobutylaluminium hydride (DIBAL-H) are often used for this transformation at low temperatures to prevent over-reduction to the alcohol.

Alternatively, the aldehyde can be synthesized from the corresponding primary alcohol, ethyl 3-(hydroxymethyl)cyclohexane-1-carboxylate. This precursor can be oxidized using a variety of mild oxidizing agents. Pyridinium chlorochromate (PCC) is a classic reagent for this purpose. Other modern methods include the Swern oxidation (using oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine) or the Dess-Martin periodinane (DMP) oxidation, which are known for their mild conditions and high yields. A study has described the synthesis of cis-1,3-diformylcyclohexane through the hydride reduction of the corresponding dimethyl ester, highlighting the viability of reducing ester functionalities to obtain the desired aldehyde groups on a cyclohexane ring. tandfonline.com

| Transformation | Precursor | Reagents | Key Features |

| Reduction | Diethyl cyclohexane-1,3-dicarboxylate | Diisobutylaluminium hydride (DIBAL-H) | Requires careful control of stoichiometry and low temperature (-78 °C) to prevent over-reduction. |

| Oxidation | Ethyl 3-(hydroxymethyl)cyclohexane-1-carboxylate | Pyridinium chlorochromate (PCC) | Simple procedure, but PCC is a chromium-based reagent with toxicity concerns. |

| Oxidation | Ethyl 3-(hydroxymethyl)cyclohexane-1-carboxylate | Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Mild, high-yield, avoids heavy metals, but requires low temperatures and produces dimethyl sulfide (B99878) as a volatile, odorous byproduct. |

| Oxidation | Ethyl 3-(hydroxymethyl)cyclohexane-1-carboxylate | Dess-Martin Periodinane (DMP) | Mild conditions, rapid reaction times, but the reagent is expensive and can be shock-sensitive. |

The Diels-Alder reaction stands as one of the most powerful and versatile methods for constructing six-membered rings. nih.govmdpi.com A plausible route to a precursor of the target molecule involves the [4+2] cycloaddition of a suitable 1,3-diene with a dienophile such as acrolein or ethyl acrylate (B77674). For instance, the reaction between 1,3-butadiene (B125203) and ethyl acrylate would yield ethyl cyclohex-3-ene-1-carboxylate. Subsequent steps would involve hydrogenation of the double bond and introduction of the formyl group at the 3-position, for example, via hydroboration-oxidation to the alcohol followed by oxidation as described previously. Research has shown that Diels-Alder reactions using ethyl α-bromoacrylate as a dienophile can produce highly functionalized cyclohexene (B86901) precursors, which can be further modified. researchgate.net

Cascade reactions, which involve a sequence of intramolecular and intermolecular reactions to rapidly build molecular complexity, offer another elegant approach. For example, a double Michael addition strategy can be used for the diastereoselective synthesis of highly substituted cyclohexanones from acyclic precursors. beilstein-journals.org A subsequent reduction of the ketone and manipulation of other functional groups could lead to the desired 1,3-disubstituted pattern.

Stereoselective Synthesis of Ethyl 3-formylcyclohexane-1-carboxylate Isomers

This compound has two stereocenters at positions 1 and 3 of the cyclohexane ring. This gives rise to four possible stereoisomers (two pairs of enantiomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R)). Controlling the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry is a key challenge in modern organic synthesis.

The relative orientation of the ester and formyl groups (cis or trans) is a matter of diastereoselectivity. In many reactions involving cyclohexane rings, the stereochemical outcome is dictated by thermodynamic control, where the more stable product is formed preferentially. Substituents on a cyclohexane ring generally prefer to occupy the equatorial position to minimize steric strain, particularly 1,3-diaxial interactions. Therefore, reaction conditions that allow for equilibration will typically favor the formation of the trans-isomer, where both bulky groups can potentially be in equatorial positions.

In kinetically controlled reactions, the stereochemistry is determined by the transition state of lowest energy. For instance, in cascade reactions that form the ring, an intramolecular Michael addition step can proceed with high diastereoselectivity, locking in the relative stereochemistry of the substituents as the ring is formed. beilstein-journals.org The specific geometry of the enolate and the steric demands of the transition state guide the stereochemical pathway.

| Stereochemical Principle | Description | Controlling Factors | Expected Outcome for 1,3-Disubstitution |

| Thermodynamic Control | The reaction is reversible, leading to the most stable diastereomer. | Reaction time, temperature, basic or acidic conditions allowing for epimerization. | Favors the trans-isomer, where both substituents can occupy equatorial positions to minimize steric hindrance. |

| Kinetic Control | The reaction is irreversible, and the product distribution reflects the relative energies of the transition states. | Low temperature, use of non-equilibrating conditions, specific catalyst geometry. | The outcome (cis or trans) depends on the specific reaction mechanism (e.g., concerted vs. stepwise, direction of nucleophilic attack). |

| Substrate Control | Pre-existing stereocenters on the starting materials influence the stereochemistry of newly formed centers. | Use of chiral starting materials or auxiliaries. | Can be used to direct the formation of a specific diastereomer. |

To synthesize a single enantiomer of this compound, an enantioselective strategy is required. Organocatalysis has emerged as a powerful tool for such transformations.

The organocatalytic asymmetric Diels-Alder reaction is a prominent method for constructing enantiomerically enriched cyclohexene rings. Chiral secondary amines, such as those derived from proline or known as Jørgensen-Hayashi catalysts, can activate α,β-unsaturated aldehydes (dienophiles) by forming a chiral iminium ion. nih.gov This intermediate then reacts with a diene, with the chiral catalyst directing the approach of the diene to one face of the dienophile, resulting in high enantioselectivity. The resulting chiral cyclohexene can then be converted to the target molecule.

Another approach is the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a starting material to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. For example, an achiral dienophile could be attached to a chiral alcohol to form a chiral ester. This chiral ester would then undergo a diastereoselective Diels-Alder reaction, and subsequent removal of the chiral alcohol would yield an enantiomerically enriched product.

Finally, enantioselective C-H functionalization using chiral transition metal catalysts, such as those based on rhodium, represents a cutting-edge strategy for creating chiral centers on a pre-formed ring with high levels of asymmetric induction. nih.gov

| Enantioselective Strategy | Description | Example Catalyst/Reagent |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | Chiral secondary amines (e.g., (S)-proline derivatives, Jørgensen-Hayashi catalyst) for asymmetric Diels-Alder reactions. |

| Chiral Auxiliaries | A chiral group is temporarily attached to the substrate to direct a diastereoselective reaction. | Evans auxiliaries (chiral oxazolidinones) attached to the dienophile. |

| Enzyme Catalysis | Enzymes (biocatalysts) are used to perform highly selective transformations. | Lipases for kinetic resolution of a racemic ester precursor. |

Green Chemistry Approaches to Synthesis

The development of green synthetic routes to this compound is centered on the core principles of green chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key areas of investigation include the adoption of environmentally friendly solvent systems, the application of biocatalysis for highly selective transformations, and the design of sustainable and recyclable catalytic systems.

Utilization of Environmentally Benign Solvent Systems

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses often rely on volatile and toxic organic solvents. In the context of synthesizing cyclohexanecarboxylate (B1212342) derivatives, a shift towards greener alternatives is a key research focus. Environmentally benign solvents are characterized by their low toxicity, biodegradability, and derivation from renewable resources.

Glycerol (B35011), a byproduct of biodiesel production, has emerged as a promising green solvent for various organic reactions. Its low toxicity, high boiling point, and non-flammable nature make it a safe and sustainable alternative. Research has demonstrated the successful use of glycerol in biocatalytic reductions of substituted cyclohexanones, suggesting its potential applicability in synthetic routes towards this compound. sphinxsai.com The use of glycerol-water mixtures can further enhance reaction efficiency and simplify product extraction. sphinxsai.com

The following table illustrates the advantages of using a green solvent like glycerol in chemical transformations relevant to the synthesis of functionalized cyclohexanes.

| Solvent Property | Conventional Solvent (e.g., Toluene) | Green Solvent (e.g., Glycerol) |

| Source | Fossil fuels | Renewable (Biodiesel byproduct) |

| Toxicity | High | Low |

| Flammability | High | Low |

| Volatility | High | Low |

| Biodegradability | Low | High |

Biocatalytic Transformations for Efficient Synthesis

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis. Enzymes operate under mild conditions of temperature and pressure, exhibit high chemo-, regio-, and stereoselectivity, and are biodegradable. These characteristics align perfectly with the principles of green chemistry.

For the synthesis of this compound, several biocatalytic approaches can be envisioned. One potential route involves the biocatalytic reduction of a ketone precursor, such as Ethyl 3-oxocyclohexane-1-carboxylate. Whole-cell biocatalysts, like Baker's Yeast (Saccharomyces cerevisiae), have been effectively used for the asymmetric reduction of various cyclohexanone (B45756) derivatives. sphinxsai.com This method is advantageous as the whole-cell system contains the necessary enzymes and cofactors, eliminating the need for their costly isolation. sphinxsai.com

Another promising biocatalytic strategy is the enzymatic reduction of a carboxylic acid. Carboxylic acid reductases (CARs) are enzymes capable of converting carboxylic acids to aldehydes. This approach could be applied to a precursor like 3-formylcyclohexane-1-carboxylic acid, followed by esterification to yield the target molecule. This enzymatic transformation proceeds with high selectivity and avoids the use of harsh chemical reducing agents. rwth-aachen.de

The table below summarizes potential biocatalytic transformations relevant to the synthesis of this compound.

| Transformation | Biocatalyst | Precursor Substrate | Potential Product |

| Asymmetric Ketone Reduction | Baker's Yeast (S. cerevisiae) | Ethyl 3-oxocyclohexane-1-carboxylate | Ethyl 3-hydroxycyclohexane-1-carboxylate |

| Carboxylic Acid Reduction | Carboxylic Acid Reductase (CAR) | 3-Formylcyclohexane-1-carboxylic acid | 3-(Hydroxymethyl)cyclohexane-1-carbaldehyde |

Development of Sustainable Catalytic Systems

The development of efficient and recyclable catalysts is a cornerstone of sustainable chemistry. For the synthesis of this compound, a key synthetic step could be the hydroformylation of a precursor like Ethyl cyclohex-3-ene-1-carboxylate. Hydroformylation introduces a formyl group and a hydrogen atom across a carbon-carbon double bond.

Traditionally, hydroformylation reactions utilize homogeneous rhodium or cobalt catalysts, which can be difficult to separate from the product mixture. A greener approach involves the use of heterogeneous catalysts or the immobilization of homogeneous catalysts on solid supports, facilitating catalyst recovery and reuse.

A particularly innovative and sustainable approach to hydroformylation involves the use of carbon dioxide (CO2) as a C1 source instead of carbon monoxide (CO). mdpi.comresearchgate.net This process, often catalyzed by ruthenium-based systems, utilizes the reverse water-gas shift reaction to generate CO in situ from CO2 and H2. mdpi.comresearchgate.net This method not only replaces the highly toxic and flammable CO but also utilizes a greenhouse gas as a chemical feedstock, contributing to carbon capture and utilization (CCU) strategies.

The following table outlines a comparison between conventional and sustainable catalytic systems for hydroformylation.

| Feature | Conventional Hydroformylation | Sustainable Hydroformylation |

| Carbon Source | Carbon Monoxide (CO) | Carbon Dioxide (CO2) and Hydrogen (H2) |

| Catalyst System | Homogeneous Rhodium/Cobalt complexes | Ruthenium complexes (e.g., Ru3(CO)12) |

| Catalyst Recyclability | Often difficult | Can be improved with heterogeneous systems |

| Safety | High toxicity and flammability of CO | Reduced hazard by avoiding direct use of CO |

| Environmental Impact | Reliance on fossil-fuel derived CO | Utilization of CO2 as a renewable C1 source |

Chemical Reactivity and Transformations of Ethyl 3 Formylcyclohexane 1 Carboxylate

Reactions Involving the Aldehyde Functionality

The aldehyde group is generally more reactive than the ester group towards nucleophilic attack and oxidation/reduction. This chemoselectivity is the cornerstone of the synthetic utility of Ethyl 3-formylcyclohexane-1-carboxylate.

Selective Oxidation to Carboxylic Acids or Derivatives

The aldehyde functional group can be selectively oxidized to a carboxylic acid without affecting the ester moiety using a range of mild oxidizing agents. This transformation is a fundamental process in organic synthesis.

Detailed Research Findings:

| Oxidizing Agent | Typical Reaction Conditions | Expected Product |

| Potassium Permanganate (B83412) (KMnO₄) | Basic or neutral, controlled temperature | 3-(ethoxycarbonyl)cyclohexane-1-carboxylic acid |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone (B3395972), 0 °C to room temperature | 3-(ethoxycarbonyl)cyclohexane-1-carboxylic acid |

| Silver Oxide (Ag₂O) | Basic conditions, often with NaOH | 3-(ethoxycarbonyl)cyclohexane-1-carboxylic acid |

Chemoselective Reduction to Alcohols

The aldehyde group can be chemoselectively reduced to a primary alcohol in the presence of the less reactive ester group. This selectivity is typically achieved using mild hydride-donating reagents.

Detailed Research Findings:

Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for the selective reduction of aldehydes and ketones in the presence of esters. The reaction is typically carried out in a protic solvent like ethanol (B145695) or methanol (B129727) at low temperatures to enhance selectivity. The hydride from NaBH₄ attacks the electrophilic carbonyl carbon of the aldehyde, and upon workup with water or a mild acid, the resulting alkoxide is protonated to yield the primary alcohol, Ethyl 3-(hydroxymethyl)cyclohexane-1-carboxylate . More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the aldehyde and the ester functionalities.

| Reducing Agent | Typical Reaction Conditions | Expected Product |

| Sodium Borohydride (NaBH₄) | Ethanol or Methanol, 0 °C to room temperature | Ethyl 3-(hydroxymethyl)cyclohexane-1-carboxylate |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by workup | Cyclohexane-1,3-diyldimethanol |

Nucleophilic Addition Reactions to the Carbonyl Group

The aldehyde carbonyl is susceptible to attack by a wide range of nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Organometallic Reagent Additions (e.g., Grignard Reactions)

Grignard reagents (R-MgX) are powerful nucleophiles that readily add to aldehydes to form secondary alcohols after an acidic workup.

Detailed Research Findings:

The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would result in the formation of a new carbon-carbon bond at the aldehyde carbonyl. The nucleophilic methyl group would attack the carbonyl carbon, and subsequent protonation of the resulting magnesium alkoxide would yield a secondary alcohol, Ethyl 3-(1-hydroxyethyl)cyclohexane-1-carboxylate . It is crucial to perform this reaction under anhydrous conditions to prevent the quenching of the Grignard reagent.

| Grignard Reagent | Expected Product |

| Methylmagnesium bromide (CH₃MgBr) | Ethyl 3-(1-hydroxyethyl)cyclohexane-1-carboxylate |

| Phenylmagnesium bromide (C₆H₅MgBr) | Ethyl 3-(hydroxy(phenyl)methyl)cyclohexane-1-carboxylate |

Formation of Halomethyl Carbinols and Related Derivatives

Halomethyl carbinols can be synthesized by the reaction of aldehydes with a source of a halomethyl anion or its equivalent.

Detailed Research Findings:

The formation of a trichloromethyl carbinol derivative from this compound can be achieved by reacting it with chloroform (B151607) (CHCl₃) in the presence of a strong base like potassium hydroxide (B78521). The base deprotonates chloroform to generate the trichloromethyl anion (:CCl₃⁻), which then acts as a nucleophile, attacking the aldehyde carbonyl. The resulting product after workup would be Ethyl 3-(2,2,2-trichloro-1-hydroxyethyl)cyclohexane-1-carboxylate .

| Reagents | Expected Product |

| Chloroform (CHCl₃), Potassium Hydroxide (KOH) | Ethyl 3-(2,2,2-trichloro-1-hydroxyethyl)cyclohexane-1-carboxylate |

Condensation Reactions (e.g., Aldol (B89426), Knoevenagel)

The aldehyde functionality of this compound can participate in various condensation reactions, which are powerful tools for carbon-carbon bond formation.

Detailed Research Findings:

Aldol Condensation: While this compound possesses α-hydrogens, its self-aldol condensation can be complex. However, it can act as an electrophilic partner in a crossed aldol condensation with another enolizable carbonyl compound, such as acetone. In a base-catalyzed reaction, acetone would form an enolate that would then attack the aldehyde carbonyl of this compound. The initial aldol addition product, upon heating, could undergo dehydration to form an α,β-unsaturated ketone.

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, diethyl malonate) in the presence of a weak base (e.g., piperidine, pyridine). The reaction of this compound with diethyl malonate would lead to the formation of a new carbon-carbon double bond, yielding Diethyl 2-((3-(ethoxycarbonyl)cyclohexyl)methylene)malonate . This reaction is a classic method for the synthesis of α,β-unsaturated systems.

| Condensation Reaction | Reactant | Catalyst | Expected Product |

| Crossed Aldol Condensation | Acetone | Base (e.g., NaOH) | Ethyl 3-(3-oxobutyl)cyclohexane-1-carboxylate (after dehydration) |

| Knoevenagel Condensation | Diethyl malonate | Weak Base (e.g., Piperidine) | Diethyl 2-((3-(ethoxycarbonyl)cyclohexyl)methylene)malonate |

Reactions Involving the Ester Functionality

The ethyl carboxylate group is a key site for nucleophilic acyl substitution reactions, enabling its conversion into other important functional groups.

The hydrolysis of the ester group in this compound yields 3-formylcyclohexane-1-carboxylic acid. This transformation can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically carried out by heating the ester in water with a strong acid catalyst. To drive the equilibrium toward the products, a large excess of water is used. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water, proton transfer, and elimination of ethanol.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that yields the carboxylate salt, which is then protonated in a separate acidic workup step to give the final carboxylic acid. The reaction involves the nucleophilic attack of a hydroxide ion on the ester carbonyl, forming a tetrahedral intermediate which then collapses to expel the ethoxide ion.

| Reaction | Conditions | Products |

| Acidic Hydrolysis | Excess H₂O, Strong Acid Catalyst (e.g., H₂SO₄), Heat | 3-formylcyclohexane-1-carboxylic acid + Ethanol |

| Basic Hydrolysis | 1. Aqueous Base (e.g., NaOH), Heat2. Acid Workup (e.g., HCl) | 3-formylcyclohexane-1-carboxylic acid + Ethanol |

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from a different alcohol. This reaction is also typically catalyzed by either an acid or a base. To ensure a high yield of the desired new ester, the alcohol reactant is often used as the solvent.

For example, reacting this compound with methanol under acidic or basic conditions will produce mthis compound. The general mechanism is similar to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.

| Catalyst Type | Typical Reagents | General Outcome |

| Acid-Catalyzed | H₂SO₄, R'OH (as solvent) | Exchanges the ethyl group for the R' group from the new alcohol. |

| Base-Catalyzed | NaOR', R'OH (as solvent) | Exchanges the ethyl group for the R' group from the new alcohol. |

The ester functional group can react with amines or hydrazines to form amides or hydrazides, respectively. These reactions, often termed aminolysis or hydrazinolysis, typically require heating and may be catalyzed. The reaction proceeds via nucleophilic acyl substitution, where the nitrogen nucleophile attacks the ester carbonyl, leading to the elimination of ethanol.

Given that this compound also possesses a reactive aldehyde group, careful control of reaction conditions would be necessary to achieve selective reaction at the ester site. However, direct conversion to the corresponding amide or hydrazide is a standard transformation for the ester group. For instance, reaction with hydrazine (B178648) hydrate (B1144303) can convert the ester to 3-formylcyclohexane-1-carbohydrazide. Studies on similar molecules, like ethyl 2-oxo-2H-chromene-3-carboxylate, have shown that reaction with hydrazine hydrate leads to the formation of the corresponding hydrazide. nih.gov

| Nucleophile | Reagent Example | Product Type |

| Primary Amine | Methylamine (CH₃NH₂) | N-methyl-3-formylcyclohexane-1-carboxamide |

| Hydrazine | Hydrazine Hydrate (N₂H₄·H₂O) | 3-formylcyclohexane-1-carbohydrazide |

Cyclohexane (B81311) Ring Transformations

Modifications to the cyclohexane ring itself can lead to saturated or aromatic structures, as well as rings of different sizes.

Hydrogenation: While the aldehyde group can be selectively hydrogenated under mild conditions, the saturation of the cyclohexane ring to an aromatic ring is not possible as it is already saturated. Catalytic hydrogenation can, however, affect the existing functional groups. For instance, under more forceful conditions (high pressure and temperature) with catalysts like rhodium on carbon, aromatic rings can be reduced to cyclohexanes. libretexts.org While the cyclohexane ring of this compound is already saturated, these conditions could potentially reduce the aldehyde and ester functionalities. Chemoselective hydrogenation of the aldehyde in the presence of the ester is a more common and milder transformation. nih.gov

Dehydrogenation: The conversion of the cyclohexane ring to an aromatic benzene (B151609) ring is a thermodynamically uphill process that requires significant energy input and a catalyst. This dehydrogenative aromatization is typically performed at high temperatures (e.g., 250–325 °C) using catalysts such as platinum or palladium on a carbon support (Pt/C or Pd/C). researchgate.net The reaction drives off three equivalents of hydrogen gas to form ethyl 3-formylbenzoate. The high temperatures required could potentially cause side reactions involving the formyl and ester groups.

While not reported specifically for this compound, established synthetic strategies could be applied to alter the size of the cyclohexane ring.

Ring Contraction: A primary method for contracting a six-membered ring to a five-membered one is the Favorskii rearrangement. wikipedia.orgddugu.ac.in This would require a multi-step sequence starting with the target molecule:

Conversion of the aldehyde to a carboxylic acid, followed by α-bromination to create an α-halo ketone on the ring.

Treatment of the resulting α-halo ketone with a base (e.g., sodium methoxide) would trigger the rearrangement, proceeding through a bicyclic cyclopropanone (B1606653) intermediate, to yield an ester of a cyclopentanecarboxylic acid. youtube.com

Ring Expansion: A one-carbon ring expansion to a cycloheptane (B1346806) derivative could be achieved via the Tiffeneau-Demjanov rearrangement. wikipedia.orgnumberanalytics.com This strategy would involve transforming the formyl group into a suitable precursor for the rearrangement:

Reaction of the formyl group with trimethylsilyl (B98337) cyanide (TMSCN) to form a cyanohydrin, followed by reduction (e.g., with LiAlH₄) to yield a 1-(aminomethyl)cyclohexanol (B1329751) derivative.

Treatment of this amino alcohol with nitrous acid (generated in situ from NaNO₂) would form an unstable diazonium ion.

The departure of N₂ gas would generate a primary carbocation, triggering a rearrangement where a carbon from the ring migrates, expanding the ring to form a cycloheptanone (B156872) derivative. libretexts.org

Tandem and Cascade Reactions Utilizing Multiple Functionalities

The inherent bifunctionality of this compound makes it an ideal substrate for tandem and cascade reactions, where both the aldehyde and the ester groups participate in a orchestrated sequence of transformations. These reactions can be initiated at either functional group, with the subsequent steps being intramolecular in nature, thereby facilitating the construction of intricate molecular architectures from a relatively simple starting material.

One potential cascade pathway involves an initial reaction at the aldehyde functionality, for example, a Knoevenagel condensation with an active methylene compound. The resulting adduct, now bearing a new functional handle, could then undergo an intramolecular reaction involving the ester group, such as a Dieckmann condensation or a Michael addition, to forge a new ring system. The specific outcome of such a sequence would be highly dependent on the nature of the active methylene compound and the reaction conditions employed.

Conversely, a reaction could be initiated at the ester group, for instance, through its conversion to a more reactive derivative. This could be followed by an intramolecular reaction with the aldehyde, such as an aldol or a Wittig-type reaction, to construct a bicyclic system. The stereochemical outcome of these reactions would be of significant interest, as the cyclohexane ring can adopt various conformations that would influence the facial selectivity of the intramolecular bond formation.

While specific, documented examples of tandem and cascade reactions utilizing this compound are not extensively reported in readily accessible literature, the principles of organic synthesis strongly suggest its utility in such transformations. The strategic placement of the two functional groups allows for a multitude of potential reaction sequences that could be exploited for the efficient synthesis of novel carbocyclic and heterocyclic scaffolds. Further research in this area would likely uncover a rich and diverse chemistry for this versatile building block.

The following table outlines hypothetical tandem reactions involving this compound, illustrating the potential for the formation of diverse structural motifs.

| Initiating Reagent | Initial Reaction Type | Subsequent Intramolecular Reaction | Potential Product Class |

| Malononitrile | Knoevenagel Condensation | Thorpe-Ziegler Cyclization | Substituted Tetrahydroisoquinolines |

| Nitroalkane | Henry Reaction | Intramolecular Michael Addition | Bicyclic Nitro Compounds |

| Ylide | Wittig Reaction | Intramolecular Diels-Alder | Fused Bicyclic Systems |

| Grignard Reagent | Nucleophilic Addition to Aldehyde | Intramolecular Alkylation of Ester Enolate | Bicyclic Lactones |

These examples are illustrative of the potential of this compound in the realm of tandem and cascade reactions. The development of specific catalytic systems and reaction conditions would be crucial to control the selectivity and efficiency of these transformations, opening up new avenues for the synthesis of complex target molecules.

Stereochemical Investigations of Ethyl 3 Formylcyclohexane 1 Carboxylate and Its Derivatives

Conformational Analysis of the Cyclohexane (B81311) Ring System

The cyclohexane ring in ethyl 3-formylcyclohexane-1-carboxylate predominantly adopts a chair conformation to minimize angular and torsional strain. slideshare.netweebly.com In this conformation, the substituents can occupy either axial or equatorial positions. The interconversion between the two chair forms, known as ring flipping, is a rapid process at room temperature. youtube.com However, for a substituted cyclohexane, the two chair conformers are often not energetically equivalent. pressbooks.pub

The relative stability of the conformers is primarily determined by steric interactions, particularly the unfavorable 1,3-diaxial interactions. youtube.comfiveable.me These interactions occur between an axial substituent and the axial hydrogens on the same side of the ring, located at the C1 and C3 positions relative to the substituent. fiveable.me To minimize these steric clashes, bulky substituents preferentially occupy the more spacious equatorial positions. slideshare.netlibretexts.org

For this compound, both the formyl (-CHO) and the ethyl carboxylate (-COOEt) groups are considered bulky. Therefore, the most stable conformation will be the one where both substituents are in equatorial positions. libretexts.org This is possible in the cis-isomer, where one conformer can have both groups equatorial, making it significantly more stable than the other conformer with both groups axial. libretexts.org In the trans-isomer, one substituent must be axial while the other is equatorial in any given chair conformation. libretexts.org The two chair-flipped forms of the trans-isomer would, therefore, have different energies depending on which of the two groups (formyl or ethyl carboxylate) is in the axial position. The conformer with the larger group in the equatorial position would be favored. libretexts.org

The conformational equilibrium can be influenced by solvent polarity and the potential for intramolecular interactions, such as hydrogen bonding, although this is less significant for this compound compared to derivatives with hydroxyl or amino groups. researchgate.net The energy difference between conformers dictates their relative populations at equilibrium. youtube.com

| Isomer | Substituent Orientations (Conformer 1) | Substituent Orientations (Conformer 2) | More Stable Conformer |

|---|---|---|---|

| cis-1,3 | Axial, Axial | Equatorial, Equatorial | Equatorial, Equatorial |

| trans-1,3 | Axial, Equatorial | Equatorial, Axial | Depends on the relative size of the substituents |

Diastereoselectivity and Diastereomeric Ratio Determination in Synthetic Pathways

The synthesis of this compound can lead to the formation of diastereomers (cis and trans isomers). Controlling the diastereoselectivity of the reaction is crucial for obtaining the desired isomer. The choice of synthetic route, reaction conditions, and catalysts can significantly influence the diastereomeric ratio of the product. For instance, cascade Michael reactions have been shown to produce highly substituted cyclohexanones with excellent diastereoselectivity. beilstein-journals.orgnih.gov

While specific studies on the diastereoselective synthesis of this compound are not extensively documented in readily available literature, general principles of stereoselective synthesis of substituted cyclohexanes can be applied. For example, in reactions involving the formation of the cyclohexane ring, such as Diels-Alder reactions, the stereochemistry of the starting materials can dictate the stereochemistry of the product. nih.gov Similarly, the reduction of a corresponding cyclohexene (B86901) precursor could be controlled to favor the formation of one diastereomer over the other through the use of specific catalysts and reaction conditions.

The determination of the diastereomeric ratio is a critical step in analyzing the outcome of a stereoselective synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying diastereomers. Nuclear Magnetic Resonance (NMR) spectroscopy is also a valuable tool for this purpose. researchgate.net By integrating the signals corresponding to specific protons or carbons that are unique to each diastereomer, the relative amounts of each isomer in a mixture can be accurately determined. researchgate.netnih.gov For example, the chemical shifts and coupling constants of the protons adjacent to the formyl and ester groups would likely differ between the cis and trans isomers, allowing for their quantification. researchgate.net

| Technique | Principle of Separation/Differentiation | Typical Application |

|---|---|---|

| HPLC | Differential interaction with a stationary phase | Separation and quantification of isomers in a liquid mixture |

| GC | Differential partitioning between a stationary phase and a mobile gas phase based on boiling point and polarity | Separation of volatile isomers |

| NMR Spectroscopy | Different chemical environments of nuclei leading to distinct signals | Quantification of isomers in a solution without prior separation |

Enantiomeric Purity and Chiral Recognition Studies

This compound possesses two stereocenters (at C1 and C3), meaning it can exist as enantiomers. The determination of enantiomeric purity is of paramount importance, particularly in pharmaceutical and biological applications where different enantiomers can exhibit distinct activities. The separation of enantiomers, known as chiral resolution, can be achieved through various methods.

One common approach is the use of chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase (CSP). beilstein-journals.org The differential interaction between the enantiomers and the CSP allows for their separation. Another method involves the derivatization of the enantiomers with a chiral resolving agent to form diastereomers, which can then be separated by standard chromatographic techniques. The resolving agent is subsequently removed to yield the pure enantiomers. For carboxylic acids and their derivatives, chiral amines or alcohols are often used as resolving agents. google.com

Chiral recognition studies aim to understand the interactions that lead to the differentiation between enantiomers. These studies are fundamental to the design of effective chiral selectors for chromatography and other separation techniques. While specific chiral recognition studies on this compound are not widely reported, research on similar chiral carboxylic acid derivatives provides insights into the potential mechanisms. These interactions often involve a combination of hydrogen bonding, dipole-dipole interactions, and steric repulsion to achieve enantioselective recognition.

The enantiomeric excess (ee) of a sample, which is a measure of its enantiomeric purity, can be determined using chiral HPLC or by NMR spectroscopy using chiral shift reagents or by preparing diastereomeric derivatives.

Spectroscopic Techniques for Stereoisomer Elucidation

Spectroscopic techniques are indispensable for the elucidation of the stereochemistry of this compound and its derivatives. NMR spectroscopy, in particular, provides a wealth of information about the three-dimensional structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H NMR: The chemical shifts and coupling constants of the protons on the cyclohexane ring are highly dependent on their axial or equatorial orientation. Axial protons typically resonate at a higher field (lower ppm) than their equatorial counterparts. The magnitude of the coupling constant (J-value) between adjacent protons can help determine the dihedral angle between them, and thus their relative orientation. For example, a large coupling constant between two vicinal protons on a cyclohexane ring is indicative of a diaxial relationship.

13C NMR: The chemical shifts of the carbon atoms in the cyclohexane ring are also sensitive to their stereochemical environment. researchgate.netnih.gov For instance, a carbon atom bearing an axial substituent is typically shielded and appears at a higher field (lower ppm) compared to when the substituent is equatorial, an effect known as the γ-gauche effect. researchgate.net This can be a reliable method for assigning the conformation of substituted cyclohexanes. nih.gov

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY experiments can be used to identify protons that are close in space. For example, correlations between an axial substituent and other axial protons can confirm its orientation.

Infrared (IR) Spectroscopy: While less detailed than NMR for stereochemical analysis, IR spectroscopy can provide some conformational information. The vibrational frequencies of certain functional groups can be influenced by their stereochemical environment. For example, the C-X stretching frequency for a substituent X on a cyclohexane ring can differ for axial and equatorial conformers.

X-ray Crystallography: For crystalline derivatives of this compound, single-crystal X-ray diffraction can provide unambiguous determination of the solid-state conformation and relative stereochemistry of the molecule.

| Spectroscopic Technique | Key Parameter | Information Obtained |

|---|---|---|

| 1H NMR | Chemical Shift, Coupling Constants (J-values) | Axial vs. Equatorial proton orientation, dihedral angles |

| 13C NMR | Chemical Shift (γ-gauche effect) | Conformational assignment of substituents |

| NOESY | Nuclear Overhauser Effect | Through-space proximity of protons |

| IR Spectroscopy | Vibrational Frequencies | General conformational information |

| X-ray Crystallography | Diffraction Pattern | Precise 3D structure in the solid state |

Computational and Mechanistic Studies

Quantum Chemical Calculations of Reaction Pathways and Energetics

Quantum chemical calculations are fundamental to predicting the feasibility and progression of chemical reactions. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. By calculating the energy of reactants, products, and intermediate structures, a potential energy surface for a reaction can be mapped out.

Hypothetical Reaction Energetics Data:

This table illustrates the type of data that quantum chemical calculations could provide for a hypothetical reaction, such as the reduction of the formyl group.

| Species | Method/Basis Set | Electronic Energy (Hartree) | Relative Energy (kcal/mol) |

| Reactant (Ethyl 3-formylcyclohexane-1-carboxylate) | B3LYP/6-31G(d) | -653.12345 | 0.00 |

| Transition State | B3LYP/6-31G(d) | -653.09876 | 15.5 |

| Product (Ethyl 3-(hydroxymethyl)cyclohexane-1-carboxylate) | B3LYP/6-31G(d) | -653.18765 | -40.3 |

Note: The data in this table is illustrative and does not represent actual experimental or calculated values.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a popular class of quantum chemical methods that calculates the electronic structure of a molecule based on its electron density rather than its complex wavefunction. nih.gov This approach offers a favorable balance between accuracy and computational cost, making it ideal for studying the mechanisms of organic reactions involving medium-sized molecules like this compound. rsc.org

DFT can be used to:

Optimize the geometries of reactants, transition states, and products.

Calculate the energies associated with these structures to map out a detailed reaction profile.

Analyze the distribution of electron density to understand how and why bonds are formed and broken.

Simulate spectroscopic properties (like IR or NMR spectra) to help confirm the identity of intermediates. nih.gov

For instance, in a catalyzed reaction, DFT could model the interaction of the substrate with the catalyst, revealing how the catalyst lowers the activation energy of the rate-determining step. nih.gov

Molecular Modeling and Dynamics Simulations for Conformational Analysis

This compound is a flexible molecule due to its cyclohexane (B81311) ring and the rotatable ester and formyl groups. Molecular modeling and molecular dynamics (MD) simulations are powerful tools for exploring the different spatial arrangements (conformations) this molecule can adopt. mdpi.comfrontiersin.org

Conformational analysis is crucial because the three-dimensional shape of a molecule can significantly influence its reactivity and physical properties. The cyclohexane ring can exist in various conformations, most notably the chair, boat, and twist-boat forms. The substituents (formyl and ethyl carboxylate groups) can be in either axial or equatorial positions.

MD simulations model the movement of atoms over time by solving Newton's equations of motion, providing insight into the dynamic behavior of the molecule and the relative stability of its conformers. frontiersin.org This analysis can identify the lowest-energy (most stable) conformations and the energy barriers to interconversion between them.

Hypothetical Conformational Energy Data:

This table shows hypothetical relative energies for different conformers of this compound, as would be determined by molecular modeling.

| Conformer Description | Ring Conformation | Substituent Positions (Formyl, Ester) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| A | Chair | Equatorial, Equatorial | 0.00 | 75.1 |

| B | Chair | Equatorial, Axial | 1.80 | 10.2 |

| C | Chair | Axial, Equatorial | 2.10 | 7.5 |

| D | Chair | Axial, Axial | 4.50 | 0.5 |

| E | Twist-Boat | - | 5.50 | 0.1 |

Note: The data in this table is for illustrative purposes only.

Kinetic Studies of Key Transformations

While computational methods predict the energetics of a reaction, experimental kinetic studies measure the actual rate at which it occurs. These studies provide crucial information about the reaction mechanism, including the reaction order, rate constant, and the influence of factors like temperature, concentration, and catalysts.

For key transformations involving this compound, kinetic studies would involve monitoring the concentration of the reactant or product over time. This data is then used to derive a rate law. The temperature dependence of the reaction rate can be analyzed using the Arrhenius equation to determine the experimental activation energy, which can then be compared with values obtained from computational calculations. Such a comparison helps to validate the proposed mechanism. diva-portal.org

Transition State Analysis and Prediction of Reaction Outcomes

The transition state is the highest-energy structure along the reaction pathway that connects reactants and products. dntb.gov.ua It is a fleeting arrangement of atoms that cannot be isolated experimentally. Computational chemistry, particularly DFT, is essential for locating and analyzing the geometry and energy of transition states. beilstein-journals.org

By analyzing the transition state structure, chemists can understand the intricate details of bond-making and bond-breaking processes. The energy of the transition state relative to the reactants determines the activation energy barrier, which is the primary factor controlling the reaction rate. beilstein-journals.org

Furthermore, in reactions where multiple products are possible, comparing the activation energies of the different transition states allows for the prediction of the major product. The pathway with the lowest-energy transition state will typically be the fastest and therefore the dominant one, enabling the prediction of reaction outcomes under kinetic control. nih.gov

Applications in Complex Molecule Synthesis

Utilization as a Versatile Chiral Building Block in Multistep Synthesis

The presence of stereocenters in the cyclohexane (B81311) ring of ethyl 3-formylcyclohexane-1-carboxylate makes its chiral forms highly sought after in asymmetric synthesis. The distinct reactivity of the aldehyde and ester groups allows for sequential and site-selective transformations, enabling the construction of complex stereodefined structures.

The aldehyde functionality can readily undergo a variety of transformations, including but not limited to:

Nucleophilic additions: Reactions with Grignard reagents, organolithium compounds, and other nucleophiles to introduce new carbon-carbon bonds and create secondary alcohols with controlled stereochemistry.

Wittig-type reactions: Conversion to alkenes with defined geometry.

Reductive amination: Formation of amines, which are key functional groups in many bioactive molecules.

Oxidation and reduction: Conversion to a carboxylic acid or a primary alcohol, respectively, for further functionalization.

The ester group, being less reactive, can be carried through several synthetic steps and then be hydrolyzed, reduced, or converted to other functional groups at a later stage. This differential reactivity is a cornerstone of its utility in multistep synthetic sequences. The strategic manipulation of these two functional groups allows for the elaboration of the cyclohexane core into more complex polycyclic systems or highly functionalized acyclic chains.

Table 1: Representative Transformations of this compound as a Chiral Building Block

| Transformation | Reagents and Conditions | Product Functional Group |

| Grignard Addition | RMgX, THF | Secondary alcohol |

| Wittig Reaction | Ph3P=CHR', Toluene, reflux | Alkene |

| Reductive Amination | RNH2, NaBH3CN, MeOH | Secondary amine |

| Oxidation | Ag2O, NaOH, H2O | Carboxylic acid |

| Reduction | NaBH4, EtOH | Primary alcohol |

Role in Total Synthesis of Natural Products and Bioactive Molecules

The structural motif of a substituted cyclohexane is prevalent in a wide array of natural products and bioactive molecules, including terpenes, steroids, and alkaloids. This compound serves as a valuable starting material or a key intermediate in the total synthesis of such compounds. Its pre-existing ring structure and functional handles significantly streamline the synthetic route, reducing the number of steps required to build the core of the target molecule.

For instance, the formyl and carboxylate groups can be elaborated to construct fused or spirocyclic ring systems, which are common features in many complex natural products. The ability to control the stereochemistry at multiple centers of the cyclohexane ring is crucial for the synthesis of biologically active isomers. While specific examples detailing the use of this compound in the total synthesis of a named natural product are not extensively documented in publicly available literature, the strategic importance of such bifunctional cyclohexanoid building blocks is well-established in the synthetic community. The general synthetic strategies involving such building blocks are widely applied to the synthesis of various classes of natural products.

Precursor in the Synthesis of Pharmaceutical and Agrochemical Intermediates

The cyclohexane ring is a privileged scaffold in medicinal chemistry and agrochemical research, as it can provide a rigid three-dimensional framework for the optimal presentation of functional groups to biological targets. This compound is a valuable precursor for the synthesis of key intermediates used in the production of pharmaceuticals and agrochemicals.

The aldehyde and ester functionalities can be transformed into a variety of other groups, such as amines, amides, nitriles, and heterocycles, which are commonly found in active pharmaceutical ingredients (APIs) and agrochemicals. For example, the reductive amination of the formyl group can lead to the synthesis of substituted aminocyclohexanecarboxylic acid derivatives, which are precursors to bioactive piperidines and other nitrogen-containing heterocycles. The development of efficient and scalable synthetic routes to these intermediates is of significant industrial importance.

Table 2: Potential Pharmaceutical and Agrochemical Scaffolds Derived from this compound

| Starting Material Functional Group | Transformation | Resulting Scaffold | Potential Application Area |

| Aldehyde | Reductive amination, cyclization | Piperidine | Pharmaceuticals |

| Aldehyde & Ester | Condensation with hydrazines | Fused pyrazole | Agrochemicals, Pharmaceuticals |

| Aldehyde | Knoevenagel condensation | Substituted cyclohexylidene | Pharmaceuticals |

| Ester | Curtius rearrangement | Aminocyclohexane | Pharmaceuticals |

Contribution to the Development of Novel Organic Methodologies

The unique bifunctional nature of this compound makes it an excellent substrate for the development and validation of new synthetic methodologies. The presence of two distinct reactive sites allows for the exploration of chemoselective and stereoselective transformations.

For example, it can be used as a model substrate to test the efficacy of new catalysts for asymmetric reactions, such as organocatalyzed aldol (B89426) or Michael additions involving the aldehyde group. Furthermore, the development of tandem or cascade reactions, where multiple bonds are formed in a single operation, can be explored using this versatile building block. Such reactions are highly desirable as they increase synthetic efficiency and reduce waste. The insights gained from studying the reactivity of this compound can be applied to the synthesis of other complex molecules.

Scaffold for Combinatorial Chemistry and Chemical Library Synthesis

Combinatorial chemistry has become a powerful tool for the discovery of new drug candidates and materials. This approach involves the rapid synthesis of a large number of structurally related compounds, known as a chemical library, which can then be screened for desired properties. This compound, with its two orthogonal functional groups, is an ideal scaffold for the construction of such libraries.

The cyclohexane core provides a rigid framework, and the aldehyde and ester groups serve as points for diversification. By reacting the scaffold with a variety of building blocks at these two positions, a large and diverse library of compounds can be generated. For example, the aldehyde can be reacted with a set of different amines via reductive amination, while the ester can be converted to an amide by reacting with another set of amines. This "two-dimensional" diversification strategy can lead to the rapid generation of thousands of unique compounds. These libraries can then be screened in high-throughput assays to identify hits with interesting biological activity or material properties.

Advanced Characterization Techniques in Research on Ethyl 3 Formylcyclohexane 1 Carboxylate

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by measuring its mass with extremely high accuracy. For Ethyl 3-formylcyclohexane-1-carboxylate, HRMS provides an exact mass measurement that can be compared against a theoretical value calculated from its molecular formula, C₁₀H₁₆O₃.

The technique differentiates the target compound from other molecules that might have the same nominal mass but a different elemental makeup. The experimentally determined monoisotopic mass is typically expected to be within a few parts per million (ppm) of the calculated value, offering definitive confirmation of the molecular formula. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆O₃ |

| Calculated Monoisotopic Mass | 184.10994 Da |

| Typical HRMS Technique | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| Expected Adducts (Positive Ion Mode) | [M+H]⁺, [M+Na]⁺ |

| Confirmation Criteria | Experimental mass within <5 ppm of calculated mass |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental structural information, the complexity of the aliphatic cyclohexane (B81311) ring in this compound often leads to overlapping signals that are difficult to assign definitively. digitellinc.com Advanced 2D NMR techniques are crucial for unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the molecule.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would be used to trace the proton-proton connectivities throughout the cyclohexane ring, distinguishing between the different methylene (B1212753) (-CH₂) groups and the methine (-CH) protons at positions 1 and 3.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms. It allows for the precise assignment of each carbon signal by linking it to its attached proton(s), which is invaluable for resolving the crowded 25-45 ppm region of the ¹³C spectrum where the ring methylene carbons appear.

Solid-State NMR (SSNMR) would not typically be used for this compound itself, as it is a liquid. However, if a solid derivative were synthesized, SSNMR could provide valuable information about its crystalline packing, molecular conformation in the solid state, and the presence of polymorphs. nih.govrsc.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are fundamental for identifying the functional groups present in a molecule. For this compound, these methods provide clear evidence for the key aldehyde and ester moieties. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The spectrum shows characteristic absorption bands for specific functional groups. Two distinct carbonyl (C=O) stretching bands are expected: one for the aliphatic ester and one for the aliphatic aldehyde. The C-H stretch of the aldehyde proton is also a key diagnostic peak.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While also sensitive to molecular vibrations, its selection rules differ from IR. The C=O stretches are also visible in Raman spectra, and the symmetric C-C stretching of the cyclohexane ring often gives a strong Raman signal.

| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Aldehyde | C-H Stretch | ~2820 and ~2720 | Weak |

| Aldehyde | C=O Stretch | ~1725-1740 | Strong |

| Ester | C=O Stretch | ~1735-1750 | Strong |

| Ester | C-O Stretch | ~1000-1300 | Moderate |

| Alkyl | C-H Stretch | ~2850-2960 | Strong |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure (if applicable for derivatives)

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid, providing definitive information on bond lengths, bond angles, and absolute stereochemistry. Since this compound is a liquid at room temperature, this technique cannot be applied directly.

However, if a crystalline derivative of the compound were prepared (e.g., through reaction of the aldehyde to form a solid hydrazone or oxime, or by synthesizing a related solid-state acid), X-ray crystallography could be employed. This analysis would unequivocally establish the relative stereochemistry (cis or trans) of the substituents on the cyclohexane ring. Furthermore, if a chiral derivative is used or if the compound crystallizes in a chiral space group, the absolute configuration (R/S) at the stereocenters (C-1 and C-3) can be determined.

Chromatographic Techniques for Purity and Isomer Separation (e.g., HPLC, GC-MS, UPLC)

Chromatographic methods are essential for assessing the purity of this compound and for separating its stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a workhorse technique for volatile and thermally stable compounds. A sample is vaporized and separated based on its boiling point and interaction with a capillary column. The separated components then enter a mass spectrometer, which provides a mass spectrum. This allows for both the quantification of purity (from the GC chromatogram) and the identification of the compound and any impurities based on their unique fragmentation patterns. libretexts.orgmiamioh.edu The technique can effectively separate the cis and trans diastereomers due to their different physical properties.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC separate compounds in a liquid mobile phase based on their interaction with a solid stationary phase. These techniques are highly versatile for purity analysis. By using a normal-phase (e.g., silica) or reverse-phase (e.g., C18) column, one can develop a method to separate the cis and trans isomers and quantify the purity of the sample. UPLC offers higher resolution and faster analysis times compared to traditional HPLC due to the use of smaller stationary phase particles. ekb.eg

Chiral Chromatography for Enantiomeric Excess Determination

This compound possesses two stereocenters at the C-1 and C-3 positions. This gives rise to two pairs of enantiomers: (1R,3R) and (1S,3S), and (1R,3S) and (1S,3R). While standard chromatographic methods can separate diastereomers (cis vs. trans), they cannot separate enantiomers.

Chiral chromatography is the definitive method for separating enantiomers and determining the enantiomeric excess (ee) of a sample. lcms.cz This is achieved by using a chiral stationary phase (CSP) in either GC or HPLC. The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation. By integrating the peak areas of the two separated enantiomers, the ratio of one enantiomer to the other can be precisely calculated, which is critical in asymmetric synthesis where the production of a single enantiomer is desired.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-formylcyclohexane-1-carboxylate, and how can reaction conditions influence product purity?

- Methodology : The compound is typically synthesized via acid-catalyzed condensation reactions. For example, benzaldehyde, ethyl acetoacetate, and malononitrile react under trichloroacetic acid catalysis to form structurally related cyclohexane derivatives. Recrystallization from ethanol is critical for purification, as residual solvents or unreacted reagents can lead to by-products. Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing stoichiometry (e.g., 1:1:1 molar ratios) improves yield .

Q. How can X-ray crystallography validate the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation or vapor diffusion. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Software like SHELXL refines atomic coordinates and thermal parameters, while ORTEP-3 generates molecular graphics to visualize bond lengths and angles. Deposition in the Cambridge Structural Database (CSD) ensures reproducibility .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?

- Methodology :

- NMR : and NMR identify functional groups (e.g., formyl protons at ~9-10 ppm). - COSY and HSQC clarify coupling patterns and carbon-proton correlations.

- IR : Stretching frequencies for ester (C=O at ~1740 cm) and aldehyde (C=O at ~1710 cm) groups confirm substituents.

- Resolution of contradictions : Cross-validate with high-resolution mass spectrometry (HRMS) and computational methods like density functional theory (DFT) to predict spectra .

Advanced Research Questions

Q. How can computational methods predict the binding interactions of this compound with biological targets?

- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) assess binding affinities and stability. The aldehyde and ester groups act as hydrogen bond donors/acceptors. Free energy perturbation (FEP) calculations quantify binding energy changes upon substituent modification. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies address discrepancies between experimental and computational conformational analysis data?

- Methodology :

- Experimental : Use nuclear Overhauser effect (NOE) NMR to determine spatial proximity of protons in solution.

- Computational : Perform DFT geometry optimizations (B3LYP/6-31G* basis set) to model ground-state conformers. Compare Boltzmann-weighted populations with experimental ratios. Adjust solvent models (e.g., PCM for ethanol) to improve agreement .

Q. How can regioselective functionalization of the cyclohexane ring be achieved without compromising the formyl group?

- Methodology : Protect the aldehyde as an acetal (e.g., ethylene glycol under acidic conditions) prior to reactions. For example, Grignard additions or catalytic hydrogenation can modify the carboxylate or cyclohexane positions. Deprotection with aqueous HCl regenerates the formyl group. Monitor selectivity via NMR to confirm site-specific modifications .

Data Analysis and Interpretation

Q. How should researchers handle unexpected by-products during synthesis?

- Methodology :

- Chromatography : Use flash column chromatography (hexane:ethyl acetate gradients) to isolate impurities.

- Crystallography : Compare SC-XRD structures of by-products with the target compound to identify stereochemical errors (e.g., axial vs. equatorial substituents).

- Mechanistic insight : Perform kinetic studies (e.g., varying reaction temperature) to determine if by-products arise from competing pathways (e.g., aldol vs. Michael addition) .

Q. What statistical approaches are recommended for analyzing crystallographic or spectroscopic datasets?

- Methodology :

- Crystallography : Compute R-factors (R, wR) to assess refinement quality. Use PLATON to check for missed symmetry or twinning.

- Spectroscopy : Apply principal component analysis (PCA) to NMR datasets for outlier detection. Use χ-tests to evaluate significance of spectral deviations .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.